REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH:4]([C:6]([OH:8])=[O:7])[NH2:5].[C:9]([N:12]([C:18]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:21]=[CH:20][CH:19]=1)[C@@H:13]([C:15]([OH:17])=[O:16])[CH3:14])(=[O:11])[CH3:10]>C(O)C>[C:9]([N:12]([C:18]1[C:27]2[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=2)[CH:21]=[CH:20][CH:19]=1)[C@@H:13]([C:15]([OH:17])=[O:16])[CH3:14])(=[O:11])[CH3:10].[CH3:1][O:2][CH2:3][C@H:4]([C:6]([OH:8])=[O:7])[NH2:5]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COCC(N)C(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
N-Acetyl-(R)-naphthylalanine
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Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N([C@H](C)C(=O)O)C1=CC=CC2=CC=CC=C12
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 250 mL round-bottomed flask equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid was rinsed with ethanol (5 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 40° C. under vacuum for 3 h
|
Duration
|
3 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N([C@H](C)C(=O)O)C1=CC=CC2=CC=CC=C12
|
Name
|
|
Type
|
product
|
Smiles
|
COC[C@@H](N)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g | |
YIELD: PERCENTYIELD | 40.5% | |
YIELD: CALCULATEDPERCENTYIELD | 128% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |